N-{2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-2-oxoethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide (non-preferred name)
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Overview
Description
N-{2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-2-oxoethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a benzodioxine ring and a hydrazone linkage
Preparation Methods
The synthesis of N-{2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-2-oxoethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves the condensation of 4-chlorobenzaldehyde with a hydrazine derivative, followed by further reactions to introduce the benzodioxine and carboxamide functionalities. Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the hydrazone linkage or other functional groups.
Substitution: The compound can participate in substitution reactions, particularly at the benzodioxine ring or the hydrazone linkage. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions
Scientific Research Applications
Medicinal Chemistry: As a potential therapeutic agent due to its unique structure and reactivity.
Materials Science: For the development of new materials with specific properties.
Biological Studies: Investigating its interactions with biological molecules and potential as a biochemical probe
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The hydrazone linkage and benzodioxine ring play crucial roles in these interactions, potentially affecting various biochemical pathways .
Comparison with Similar Compounds
Similar compounds include:
- N-(2-(2-(4-chlorobenzylidene)hydrazino)-2-oxoethyl)-4-methylbenzamide
- N-(2-(2-(4-chlorobenzylidene)hydrazino)-2-oxoethyl)decanamide These compounds share structural similarities but differ in their specific functional groups, which can lead to variations in their chemical reactivity and applications .
Properties
Molecular Formula |
C18H16ClN3O4 |
---|---|
Molecular Weight |
373.8 g/mol |
IUPAC Name |
N-[2-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
InChI |
InChI=1S/C18H16ClN3O4/c19-13-7-5-12(6-8-13)9-21-22-17(23)10-20-18(24)16-11-25-14-3-1-2-4-15(14)26-16/h1-9,16H,10-11H2,(H,20,24)(H,22,23)/b21-9+ |
InChI Key |
DPWHIYGVFCQPSF-ZVBGSRNCSA-N |
Isomeric SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NCC(=O)N/N=C/C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NCC(=O)NN=CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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